Cas no 116403-62-4 (Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester)

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester structure
116403-62-4 structure
Product Name:Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
CAS No:116403-62-4
MF:C44H34O22
MW:914.727574825287
CID:191602
PubChem ID:5152597
Update Time:2024-03-01

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester
    • Benzoic acid,3,4,5-trihydroxy-,1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dih
    • Benzoic acid, 3,4,5-trihydroxy-,[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl]ester (9CI)
    • Benzoicacid, 3,4,5-trihydroxy-,(4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl)bis(3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl)ester, stereoisomer
    • Theasinensin D
    • Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester
    • NCGC00094735-01
    • SCHEMBL21751976
    • 2-,2--BISEPIGALLOCATECHIN DIGALLATE
    • DTXSID101317247
    • CHEMBL1394337
    • 2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)
    • 116403-62-4
    • Inchi: 1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2
    • InChI Key: YUULFXAQUWEYNP-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=C(C=2CC(C1C1=CC(=C(C(=C1C1=C(C(=C(C=C1C1C(CC2C(=CC(=CC=2O1)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O)O)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O)O)O

Computed Properties

  • Exact Mass: 914.15417271g/mol
  • Monoisotopic Mass: 914.15417271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 16
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 66
  • Rotatable Bond Count: 9
  • Complexity: 1530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 395Ų

Benzoic acid, 3,4,5-trihydroxy-, 1,1'-[(1S)-4,4',5,5',6,6'-hexahydroxy[1,1'-biphenyl]-2,2'-diyl]bis[(2R,3R)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-2,3-diyl] ester Related Literature

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.